
1-(4-methoxyphenyl)-5-oxo-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-methoxyphenyl)-5-oxo-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolidine ring, a methoxyphenyl group, a p-tolyl group, and an oxadiazole ring. These groups are common in many biologically active compounds and could contribute to the compound’s properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. The exact synthesis process would depend on the starting materials and the specific reactions used. For example, the pyrrolidine ring could be formed from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. This ring is substituted with various groups, including a methoxyphenyl group, a p-tolyl group, and an oxadiazole ring. Each of these groups could influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups could allow for a range of different reactions. For example, the carboxamide group could undergo hydrolysis, the methoxy group could be demethylated, and the pyrrolidine ring could undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar methoxyphenyl and p-tolyl groups could affect its solubility, while the presence of the pyrrolidine ring could influence its shape and reactivity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were a drug, its mechanism of action could involve binding to a specific protein or enzyme, altering its function. The presence of various functional groups and rings could allow for specific interactions with biological targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-17-6-8-18(9-7-17)25-29-27(35-30-25)19-4-3-5-21(14-19)28-26(33)20-15-24(32)31(16-20)22-10-12-23(34-2)13-11-22/h3-14,20H,15-16H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHKEAHFEFTROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
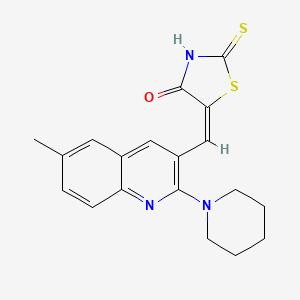
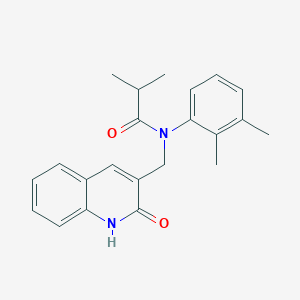
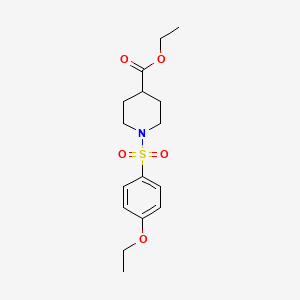
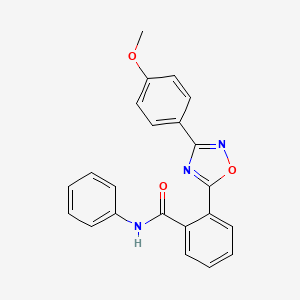
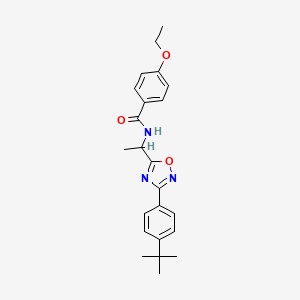



![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

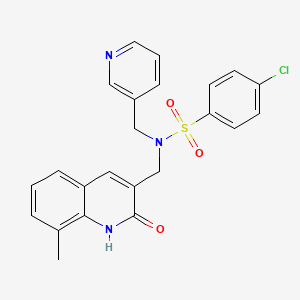

![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B7701180.png)
